molecular formula C13H12BrNO2 B1328455 5-Bromo-2-(4-methoxyphenoxy)aniline CAS No. 946700-30-7

5-Bromo-2-(4-methoxyphenoxy)aniline

Cat. No.: B1328455
CAS No.: 946700-30-7
M. Wt: 294.14 g/mol
InChI Key: CCBKNZFJDWTHNG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenoxy)aniline (CAS: 946700-30-7) is a brominated aniline derivative with a 4-methoxyphenoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₂BrNO₂, and it has a molecular weight of 294.16 g/mol . The compound is characterized by an electron-donating methoxy group on the phenoxy ring, which influences its electronic properties and reactivity. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its applications include serving as a precursor in coupling reactions or as a building block for bioactive molecules targeting kinases or other enzymes .

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBKNZFJDWTHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenoxy)aniline typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-(4-methoxyphenoxy)aniline are not widely documented, the general approach involves the use of standard organic synthesis techniques such as nitration, reduction, and bromination under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Biology

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine

  • Explored for its potential therapeutic applications, although specific uses are still under research.

Industry

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)aniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type XLogP3 Key Properties/Applications References
5-Bromo-2-(4-methoxyphenoxy)aniline C₁₃H₁₂BrNO₂ 294.16 4-methoxy on phenoxy ring ~2.5* High solubility in polar solvents; used in kinase inhibitor synthesis
5-Bromo-2-(2-methoxyphenoxy)aniline C₁₃H₁₂BrNO₂ 294.16 2-methoxy on phenoxy ring ~3.0* Steric hindrance from ortho-methoxy may reduce reactivity in coupling reactions
5-Bromo-2-(3-ethoxyphenoxy)aniline C₁₄H₁₄BrNO₂ 308.17 3-ethoxy on phenoxy ring 3.8 Increased lipophilicity; potential for enhanced membrane permeability in drug design
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline C₁₆H₁₁BrClNO 348.62 Chloronaphthyloxy group ~4.2* Bulky aromatic substituent; suited for materials science due to extended π-conjugation
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 CF₃ at 5-position ~2.1* Electron-withdrawing CF₃ group reduces amine basicity; used in agrochemical intermediates
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 Dimethylaminoethoxy at 2-position 1.9 Basic side chain enhances solubility in acidic conditions; explored in CNS-targeting drugs

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: Methoxy vs. Positional Isomerism: Ortho-methoxy substitution (2-methoxyphenoxy) introduces steric hindrance, which may limit reactivity in cross-coupling reactions compared to para-substituted analogs . Electron-Donating vs. Withdrawing Groups: The methoxy group in 5-Bromo-2-(4-methoxyphenoxy)aniline enhances electron density on the benzene ring, favoring electrophilic substitution. In contrast, trifluoromethyl (CF₃) in 2-Bromo-5-(trifluoromethyl)aniline withdraws electrons, reducing amine reactivity .

Physicochemical Properties: Lipophilicity: Compounds with bulkier aromatic substituents (e.g., naphthyloxy in ) exhibit higher XLogP3 values, suggesting greater affinity for lipid membranes. Solubility: The dimethylaminoethoxy substituent in introduces polarity, improving aqueous solubility compared to purely aromatic analogs.

Applications: Pharmaceuticals: 5-Bromo-2-(4-methoxyphenoxy)aniline and its analogs are intermediates in kinase inhibitors (e.g., c-KIT inhibitors in ). Materials Science: Naphthyloxy derivatives () may serve as precursors for fluorescent materials due to extended conjugation.

Biological Activity

5-Bromo-2-(4-methoxyphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

5-Bromo-2-(4-methoxyphenoxy)aniline has the molecular formula C13H12BrNO2C_{13}H_{12}BrNO_2 and is characterized by the presence of a bromine atom and a methoxyphenoxy group. The structure can be represented as follows:

Structure BrC6H4NC6H4 O CH3\text{Structure }\text{Br}-\text{C}_6\text{H}_4-\text{N}-\text{C}_6\text{H}_4\text{ O CH}_3

This unique configuration contributes to its reactivity and interactions with biological targets.

The biological activity of 5-Bromo-2-(4-methoxyphenoxy)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit microtubule polymerization, making it a potential candidate for cancer therapy by disrupting the mitotic spindle formation during cell division .

Key Mechanisms:

  • Microtubule Disruption : Inhibits tubulin polymerization, leading to G2/M phase arrest in the cell cycle.
  • Apoptosis Induction : Triggers apoptotic pathways in cancer cells following microtubule disruption.
  • Interaction with MDR Pumps : Studies indicate that it may not be a substrate for multidrug resistance (MDR) pumps, enhancing its efficacy against resistant cancer cell lines .

Biological Activity Overview

Research indicates that 5-Bromo-2-(4-methoxyphenoxy)aniline exhibits notable cytotoxicity against various cancer cell lines, including HeLa and MCF7. The compound's potency is often assessed through IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism
HeLa<1.0Microtubule inhibition
MCF7<1.0Apoptosis induction
HT-29<1.0Cell cycle arrest

Case Studies

  • Antitumor Activity : A study highlighted that derivatives of 5-Bromo-2-(4-methoxyphenoxy)aniline were synthesized and evaluated for their antitumor properties. The most potent compounds demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 cell lines, indicating strong potential for development as anticancer agents .
  • Mechanistic Studies : Research involving flow cytometry revealed that treatment with 5-Bromo-2-(4-methoxyphenoxy)aniline led to significant G2/M phase arrest followed by apoptosis in cancer cells. This was corroborated by immunofluorescence studies showing disruption of the microtubule network .
  • Target Identification : Investigations into the binding mode of this compound revealed interactions at the colchicine site of tubulin, further confirming its role as a microtubule-targeting agent .

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